molecular formula C17H15FN4O2 B2688767 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108328-63-6

2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

货号: B2688767
CAS 编号: 2108328-63-6
分子量: 326.331
InChI 键: NSNBHIZPGLUOSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical derivative based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a structure of high interest in medicinal chemistry for its potential to modulate biologically relevant targets. This core structure has been identified as a key pharmacophore in the development of novel therapeutics, particularly in the central nervous system and antiviral fields. In neuroscience research, derivatives of this scaffold have been designed and optimized as potent and selective allosteric modulators for metabotropic glutamate receptors (mGluRs). Specifically, analogues have been reported to act as negative allosteric modulators (NAMs) of mGluR2, showing promising in vivo activity in rodent models of cognition . Other research on this chemotype has also explored its application as positive allosteric modulators (PAMs) of mGluR5 for investigating schizophrenia, though this is associated with challenges in target-related toxicities . In infectious disease research, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structure has been identified as a cyclic prodrug for acyclic β-amidomethyl vinyl sulfone cysteine protease inhibitors. These inhibitors target the nsP2 protease of alphaviruses, such as the Chikungunya virus, and the cyclic form offers improved plasma exposure and pharmacokinetic properties, serving as a potential strategy to deliver the active antiviral agent . The specific substitution pattern on your compound of interest, featuring a 4-fluorophenyl group and a furylmethylamino moiety, suggests it is a candidate for similar exploratory studies in these or other therapeutic areas. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

属性

IUPAC Name

2-(4-fluorophenyl)-7-(furan-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-12-5-3-11(4-6-12)14-8-15-17(23)20-10-16(22(15)21-14)19-9-13-2-1-7-24-13/h1-8,16,19H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBHIZPGLUOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}FN4_{4}O
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound

This compound features a fluorinated phenyl group and a furylmethyl amino moiety, contributing to its unique pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study showed that a related compound reduced cell viability in HeLa cells by approximately 75% at a concentration of 20 μg/mL .
  • In vivo assessments using sarcoma 180 tumor models indicated that encapsulated formulations of similar compounds achieved tumor inhibition rates of up to 66%, outperforming traditional chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • GABA-A Receptor Modulation : Compounds within this class have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can influence neurotransmission and has implications for treating neurological disorders .
  • Cell Cycle Arrest : The antitumor effects are partly attributed to the ability of these compounds to induce cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by significant reductions in mitotic counts in treated animal models .
  • Metabolic Stability : The introduction of fluorine atoms has been linked to enhanced metabolic stability, which is crucial for maintaining therapeutic efficacy while minimizing toxicity. Studies have shown that fluorinated derivatives exhibit improved resistance to metabolic degradation compared to non-fluorinated counterparts .

Table 1: Summary of Biological Activities

StudyCompoundActivityModelResult
Similar DerivativeAntitumorHeLa Cells75% Viability Reduction at 20 μg/mL
Similar DerivativeAntitumorSarcoma 180 Model66% Tumor Inhibition
Related CompoundGABA-A ModulationIn vitro AssaysPAM Activity Confirmed

Recent Research Insights

  • A study highlighted the potential of This compound as a lead compound for developing new therapeutics targeting GABA-A receptors due to its favorable interaction profile and metabolic stability .
  • Another investigation focused on the encapsulation of similar compounds in liposomes to enhance their bioavailability and reduce systemic toxicity, showing promising results in preclinical models .

相似化合物的比较

Pharmacokinetic Considerations

  • Solubility : The furan ring in the target compound may enhance aqueous solubility compared to analogs with bulkier hydrophobic groups (e.g., benzyl in 3o) .
  • Prodrug Potential: Unlike compound 2, which cannot act as a prodrug due to its stability against GSH adduct formation, the target compound’s equilibrium with acyclic intermediates (if any) remains unexplored .

Research Findings and Limitations

  • Anticancer Activity : Compound 3o’s efficacy against A549 cells (IC₅₀ = 8.2 µM) highlights the importance of halogenated aryl groups, suggesting the target compound’s 4-fluorophenyl substituent may confer similar potency .
  • Synthetic Challenges: The automated synthesis of analogs like compound 34 () via Negishi coupling (38% yield) underscores the complexity of introducing C(sp³)-enriched substituents, a hurdle that may apply to the target compound’s furylmethylamino group .
  • Contradictory Evidence : Compound 2’s failure as a prodrug despite structural similarities to covalent protease inhibitors emphasizes the need for empirical validation of the target compound’s mechanism .

常见问题

Q. What advanced analytical techniques validate metabolic stability?

  • Answer :
  • Radiolabeling : Incorporate ¹⁴C at the furylmethyl group; track metabolites via scintillation counting .
  • Cryo-EM : Resolve metabolite-enzyme complexes to identify oxidation sites .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。